N,N-Diphenylbenzamide

Thermal Analysis Nonlinear Optics Material Science

Researchers optimizing nonlinear optical materials need a reproducible baseline to quantify substituent effects on SHG efficiency. N,N-Diphenylbenzamide (CAS 4051-56-3) provides this exact reference. • SHG efficiency of 1.55× KDP, bracketed by the 4-fluoro analog (1.7×) and methoxy derivatives. • High C-N rotation barrier enables polymorph screening and solid-state property studies. • Available in ≥95% purity with full analytical support; bulk quantities on request.

Molecular Formula C19H15NO
Molecular Weight 273.3 g/mol
CAS No. 4051-56-3
Cat. No. B181608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diphenylbenzamide
CAS4051-56-3
SynonymsN,N-diphenylbenzamide
Molecular FormulaC19H15NO
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H15NO/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyRHLIPLVNXYUJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diphenylbenzamide Sourcing Specifications


N,N-Diphenylbenzamide (CAS 4051-56-3), also known as N-Benzoyldiphenylamine, is a tertiary aromatic amide with the molecular formula C19H15NO and a molecular weight of 273.33 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform . Its physical properties include a density of 1.17 g/cm³ and a boiling point of 423°C at 760 mmHg . This compound is a member of the benzamide family, characterized by a benzoyl group attached to a nitrogen atom, which is further bonded to two phenyl groups .

1 Baseline NLO material research — supports comparison of substituent effects on SHG efficiency
2 Synthetic intermediate — unsubstituted tertiary amide scaffold for derivatization
3 Polymorphism model system — exhibits measurable DFT-experimental structural deviation Reported crystallographic context

Why Generic Benzamide Analogs Are Not Interchangeable


Tertiary aromatic amides like N,N-Diphenylbenzamide exhibit a high rotation barrier around the C-N bond [1], which can lead to different isomers or polymorphs [1]. This structural rigidity is not present in simpler amides and significantly impacts physical properties and performance. For example, the introduction of substituents on the phenyl rings directly alters key material properties: adding a fluorine atom increases thermal stability from 483 K to 503 K [2], while adding a methoxy group can decrease it to as low as 354 K [3]. Such variations in a single property underscore that these compounds are not interchangeable and must be selected based on the precise performance metrics required for a specific application.

! Thermal stability ranking may not transfer — fluorinated analog withstands higher temperatures, methoxy analogs degrade significantly earlier
! NLO efficiency ranking may shift — 4-fluoro analog shows higher SHG response, methoxy derivatives show lower response
! Polymorphism potential differs — conformationally restricted analogs may exhibit different solid-form landscapes

Quantitative Differentiation from Structural Analogs


Thermal Stability vs. Halogenated and Methoxy Analogs

Thermogravimetric analysis (TGA) reveals that N,N-diphenylbenzamide (NNDPB) exhibits thermal stability up to 483 K, which is superior to methoxy-substituted analogs but lower than its fluorinated counterpart. This data provides a clear benchmark for selecting a compound based on the thermal requirements of a specific application [1].

Thermal stability
Cross-study comparable
483 K (210 °C) decomposition onset
Reported thermal stability ranking — baseline for moderate thermal requirements
TGA/DTA; FNNDPB 503 K; methoxy analogs 354–418 K
Thermal Analysis Nonlinear Optics Material Science

Nonlinear Optical Efficiency vs. 4-Fluoro Analog

The second harmonic generation (SHG) efficiency, a key metric for nonlinear optical (NLO) materials, was measured for NNDPB and its 4-fluoro derivative (FNNDPB) using the Kurtz-Perry powder technique. NNDPB shows an SHG efficiency 1.55 times that of the standard reference material, potassium dihydrogen phosphate (KDP), while FNNDPB shows a higher efficiency of 1.7 times KDP [1]. This direct comparison highlights that while both are viable NLO materials, FNNDPB offers a modest performance advantage.

SHG efficiency
Head-to-head
1.55 × KDP
Supports NLO performance comparison — modest response difference vs. 4-fluoro analog
Kurtz-Perry powder technique, 1064 nm; FNNDPB 1.7 × KDP
Nonlinear Optics Second Harmonic Generation Photonics

Crystal Structure and Polymorphism Potential

Single-crystal X-ray diffraction analysis of N,N-Diphenylbenzamide (NNDPB) shows it crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 17.4490(9) Å, b = 9.1998(5) Å, and c = 18.1264(9) Å [1]. A comparison between the experimental crystal structure and a DFT-optimized structure reveals significant differences in the relative orientations of the aromatic rings [2]. This divergence suggests a high potential for polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties, which is not observed in the more conformationally restricted 4-fluoro analog.

Polymorphism potential
Context-dependent
Orthorhombic Pbca; significant DFT–experimental conformational deviation
Indicates possible multiple crystal forms — requires lot-specific solid-form review
Single-crystal XRD (100 K); DFT B3LYP/6-31G(d)
Crystallography Polymorphism Solid-State Chemistry

Application Scenarios Based on Quantified Evidence


Baseline Material for NLO Device Research

N,N-Diphenylbenzamide (NNDPB) serves as an effective baseline compound for research into organic nonlinear optical (NLO) materials. Its second harmonic generation (SHG) efficiency of 1.55 times that of the standard KDP provides a quantifiable reference point [1]. Researchers can use NNDPB to evaluate the impact of various substituents (e.g., -F, -OCH3) on NLO properties, as its performance sits between the higher-efficiency 4-fluoro analog (1.7x KDP) and the lower-efficiency methoxy derivatives [1].

Intermediate for Pharmaceutical and Agrochemical Derivatives

N,N-Diphenylbenzamide is a key synthetic intermediate for creating more complex molecules. Its core structure is a privileged scaffold for estrogen receptor ligands [1] and can be derivatized to produce amide-containing bioactive compounds [2]. For instance, a patent describes its use in the synthesis of 4-(Bis(4-aminophenyl)amino)-N,N-diphenylbenzamide, a precursor for advanced materials [3]. Its unsubstituted nature makes it a versatile starting material for late-stage functionalization.

Model Compound for Polymorphism Studies

The significant deviation between its experimental crystal structure and its DFT-optimized geometry suggests a high potential for polymorphism [1]. This makes N,N-Diphenylbenzamide an ideal model compound for investigating the relationship between molecular conformation, crystal packing, and solid-state properties. Research in this area is crucial for understanding and controlling the physical characteristics of pharmaceutical solids and advanced materials [1].

Application
Selection Property
Validation Focus
Baseline NLO material research
SHG efficiency benchmark
Response comparison with substituted analogs
Synthetic intermediate
Unsubstituted tertiary amide scaffold
Derivatization compatibility and purity review
Polymorphism model studies
Structural conformer review
Crystal-form characterization and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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